molecular formula C8H7N3O2 B2767335 1,3-Dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile CAS No. 790271-42-0

1,3-Dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile

Cat. No. B2767335
CAS RN: 790271-42-0
M. Wt: 177.163
InChI Key: WPASZLKOOSXEQD-UHFFFAOYSA-N
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Description

1,3-Dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile, also known as DHPPC, is a heterocyclic compound with a six-membered ring structure containing two oxygen atoms and two nitrogen atoms. It has been studied for its potential applications in various fields such as organic chemistry, biochemistry, and pharmacology. DHPPC has been identified as a biologically active compound with potential therapeutic applications in the treatment of diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : Compounds derived from Tetrahydropyrimidine, including thiazolopyrimidines, tetrazolopyrimidine, and others, have been synthesized for their potential antioxidant activities. The synthesis process involves characterizing the compounds using various spectroscopic methods (Salem et al., 2015).

  • Regioselective Bis- and Polyalkylation : Studies on 2-mercapto derivatives of nicotinonitrile and pyrimidine-5-carbonitrile revealed their utility as building blocks for synthesizing novel bis- and poly(pyridines) and poly(pyrimidines), emphasizing the importance of S-alkylation over N-alkylation (Abd El-Fatah et al., 2017).

  • Crystal and Spectroscopic Analysis : The structural characterization of pyridine derivatives has been conducted through X-ray diffraction and spectroscopic analysis, offering insights into their optical properties and the impact of substituents on emission spectra (Cetina et al., 2010).

Biological Activity

  • Antimicrobial and Antitumor Activities : Novel thiopyrimidine analogues have been synthesized and evaluated for their antimicrobial and antitumor activities, showing significant inhibitory action against certain bacteria and leukemia cells (Taher & Helwa, 2012).

  • Anti-inflammatory and Analgesic Agents : A series of dihydropyrimidinecarbonitrile derivatives have been investigated for their anti-inflammatory and analgesic activities, with some compounds showing potent effects comparable to standard drugs (Ismail et al., 2007).

  • Antiproliferative Agents : Research into benzyloxyphenyl pyrimidine-5-carbonitrile derivatives has highlighted their potential as apoptotic antiproliferative agents, particularly through the activation of the p53 pathway in cancer cell lines (Al‐Mahmoudy et al., 2021).

  • Dihydrofolate Reductase Inhibitors : Structural insights into disubstituted dihydropyrimidine-5-carbonitrile derivatives have indicated their potential as inhibitors of the human dihydrofolate reductase enzyme, a target for anticancer therapy (Al-Wahaibi et al., 2021).

properties

IUPAC Name

1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-5-6-2-1-3-11(6)8(13)10-7(5)12/h1-3H2,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPASZLKOOSXEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC(=O)N2C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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